molecular formula C39H65N9O9 B109922 [Lys5,MeLeu9,Nle10]-NKA(4-10) CAS No. 137565-28-7

[Lys5,MeLeu9,Nle10]-NKA(4-10)

Cat. No. B109922
CAS RN: 137565-28-7
M. Wt: 804 g/mol
InChI Key: FIBMQAYBIOYAKI-HLYNNXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[Lys5,MeLeu9,Nle10]-NKA(4-10)” is a derivative of Neurokinin A . It is an NK2 agonist with an IC50 value of 6.1 nM . It has the ability to induce contraction in smooth muscle cells of rodents . The molecular formula of this compound is C39H65N9O9 .

Scientific Research Applications

1. Radioligand Development and Characterization [Lys5,MeLeu9,Nle10]-NKA(4-10) has been utilized in the development of selective radioligands for the tachykinin NK2 receptor. Studies have shown that this peptide, when iodinated, binds specifically to NK2 receptors, as evidenced in rat gastric fundus and other tissues (Burcher, Badgery-Parker, Zeng, & Lavielle, 1993) (Badgery-Parker, Zeng, Lavielle, & Burcher, 1993).

2. Treatment of Neurogenic Bladder Dysfunction An oral disintegrating tablet (ODT) formulation of [Lys5,MeLeu9,Nle10]-NKA(4-10) has been developed for treating neurogenic bladder dysfunction. This formulation showed promise in in vivo efficacy studies using a rat acute spinal cord injury model (Bae, Johnston, Chaiittianan, Sutthanut, Jay, & Marson, 2018).

3. Investigation in Human Urinary Bladder Studies have characterized the tachykinin NK2 receptors in the human urinary bladder using [Lys5,MeLeu9,Nle10]-NKA(4-10). The peptide showed its utility in demonstrating the involvement of NK2 receptors in detrusor muscle contractility (Zeng, Moore, & Burcher, 1995).

4. Prokinetic Effects in Minipigs The neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) was evaluated for its prokinetic effects on bladder and colorectal function in minipigs. The study indicated its potential in regulating these functions via NK2 receptors (Rupniak, Katofiasc, Marson, Ricca, Thor, & Burgard, 2019).

5. Induction of Neurokinin Receptor-Mediated Responses Research has shown that [Lys5,MeLeu9,Nle10]-NKA(4–10) can induce neurokinin 2 receptor-mediated urination and defecation, as well as neurokinin 1 receptor-mediated flushing in rats. This highlights its role in neurokinin receptor subtype-specific physiological responses (Cook, Piatt, & Marson, 2022).

6. Tachykinin Receptor Research The peptide has been used to investigate the structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor, providing insights into amino acid residues important for receptor efficacy, potency, and affinity (Warner, Miller, & Burcher, 2002).

Mechanism of Action

“[Lys5,MeLeu9,Nle10]-NKA(4-10)” acts as an NK2 agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, “[Lys5,MeLeu9,Nle10]-NKA(4-10)” would bind to NK2 receptors, triggering a response in the cell.

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51)/t26-,27-,28-,29-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBMQAYBIOYAKI-HLYNNXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Lys5,MeLeu9,Nle10]-NKA(4-10)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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